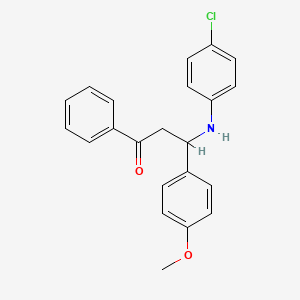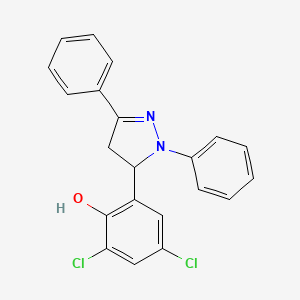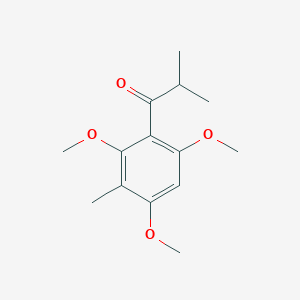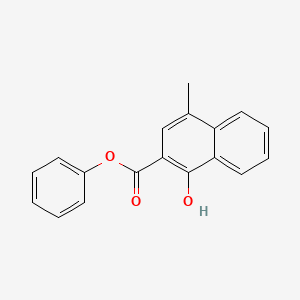![molecular formula C11H13N3O3 B14350964 N-[4-(carbamoylamino)phenyl]-3-oxobutanamide CAS No. 91332-53-5](/img/structure/B14350964.png)
N-[4-(carbamoylamino)phenyl]-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(carbamoylamino)phenyl]-3-oxobutanamide is an organic compound with a complex structure that includes a carbamoylamino group and a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylamino)phenyl]-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of 4-aminobenzamide with ethyl acetoacetate under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(carbamoylamino)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(carbamoylamino)phenyl]-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(carbamoylamino)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(carbamoylamino)phenyl]acetamide
- N-[4-(carbamoylamino)phenyl]acetamide
- N-[4-(carbamoylamino)phenyl]propionamide
Uniqueness
N-[4-(carbamoylamino)phenyl]-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 3-oxobutanamide moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
91332-53-5 |
|---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-[4-(carbamoylamino)phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C11H13N3O3/c1-7(15)6-10(16)13-8-2-4-9(5-3-8)14-11(12)17/h2-5H,6H2,1H3,(H,13,16)(H3,12,14,17) |
InChI Key |
IPGZWTDNPRVMOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


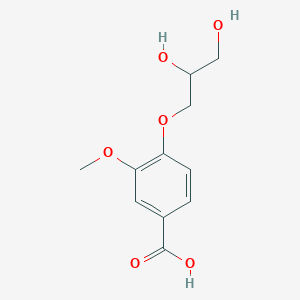
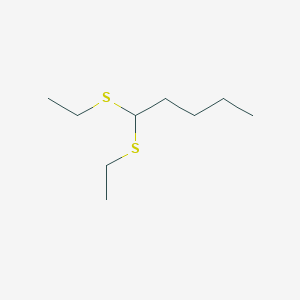
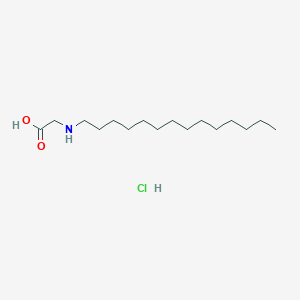
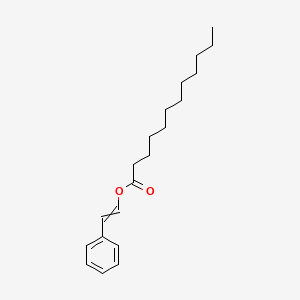
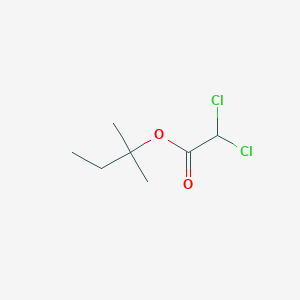
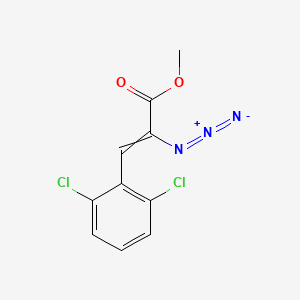


![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
